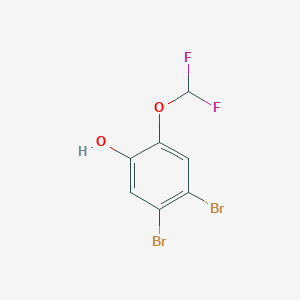![molecular formula C10H19NO2 B1450240 1-[(1-Hydroxycyclobutyl)methyl]piperidin-4-ol CAS No. 2098500-93-5](/img/structure/B1450240.png)
1-[(1-Hydroxycyclobutyl)methyl]piperidin-4-ol
Descripción general
Descripción
“1-[(1-Hydroxycyclobutyl)methyl]piperidin-4-ol” is a chemical compound with the CAS Number: 2098500-93-5 . It has a molecular weight of 185.27 .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “1-[(1-Hydroxycyclobutyl)methyl]piperidin-4-ol”, is a significant area of research in organic chemistry . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The IUPAC name of this compound is 1-[(1-hydroxycyclobutyl)methyl]piperidin-4-ol . The InChI code is 1S/C10H19NO2/c12-9-2-6-11(7-3-9)8-10(13)4-1-5-10/h9,12-13H,1-8H2 .Chemical Reactions Analysis
While specific chemical reactions involving “1-[(1-Hydroxycyclobutyl)methyl]piperidin-4-ol” are not mentioned in the search results, piperidine derivatives are known to undergo a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
The physical form of “1-[(1-Hydroxycyclobutyl)methyl]piperidin-4-ol” is an oil . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Drug Development: Synthesis of Pharmacologically Active Compounds
The piperidine moiety is a common feature in many pharmacologically active compounds1-[(1-Hydroxycyclobutyl)methyl]piperidin-4-ol can serve as a precursor in the synthesis of novel drugs due to its structural flexibility and the presence of functional groups that allow for further chemical modifications . Researchers can leverage its structure to develop compounds with potential therapeutic applications, such as analgesics or antipsychotics.
Organic Synthesis: Building Block for Complex Molecules
This compound’s unique structure makes it a valuable building block in organic synthesis. It can be used to construct complex molecules through various reactions, including cyclization and annulation processes. This is particularly useful in the synthesis of natural products and other cyclic compounds .
Biochemistry: Enzyme Inhibition Studies
Due to its potential to interact with biological molecules, this compound could be used in biochemistry for enzyme inhibition studies. It might help in understanding the mechanism of action of enzymes and in the development of enzyme inhibitors that could serve as drugs .
Agricultural Chemistry: Pest Control Agents
Piperidine derivatives have been explored for their use in agricultural chemistry, particularly as pest control agents. The compound could be studied for its efficacy in repelling or inhibiting pests, contributing to the development of new, more effective pesticides .
Neuropharmacology: Neurotransmitter Receptor Modulators
The structural similarity of piperidine derivatives to natural neurotransmitters suggests that 1-[(1-Hydroxycyclobutyl)methyl]piperidin-4-ol could be used in neuropharmacology as a modulator of neurotransmitter receptors. This could lead to the creation of new treatments for neurological disorders .
Medicinal Chemistry: Analogue Synthesis for SAR Studies
Finally, 1-[(1-Hydroxycyclobutyl)methyl]piperidin-4-ol can be used in medicinal chemistry for the synthesis of analogues. These analogues can be used in structure-activity relationship (SAR) studies to optimize the biological properties of potential drug candidates .
Direcciones Futuras
Piperidine derivatives are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-[(1-Hydroxycyclobutyl)methyl]piperidin-4-ol”, is an important task of modern organic chemistry . Future research may focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .
Propiedades
IUPAC Name |
1-[(1-hydroxycyclobutyl)methyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c12-9-2-6-11(7-3-9)8-10(13)4-1-5-10/h9,12-13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUWUYUPNFIZNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN2CCC(CC2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






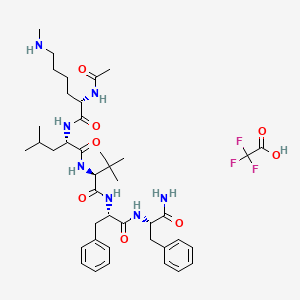
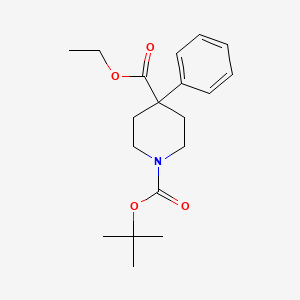


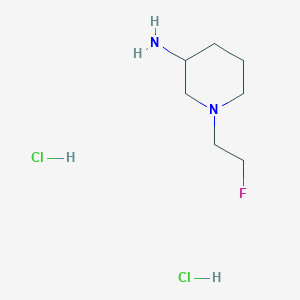

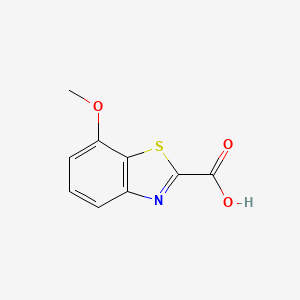
![3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate](/img/structure/B1450175.png)

![tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B1450177.png)
